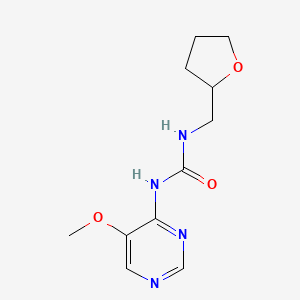
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group at the 5-position and a urea linkage connecting to an oxolane (tetrahydrofuran) ring via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Urea Formation: The urea linkage is formed by reacting the methoxypyrimidine derivative with an isocyanate compound.
Oxolane Attachment: The final step involves the nucleophilic substitution reaction between the urea derivative and an oxolane derivative, such as oxolane-2-carboxylic acid, under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxolane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Derivatives: Compounds with various substituents replacing the methoxy group or attached to the oxolane ring.
Applications De Recherche Scientifique
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular biochemical pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-yl)urea: Lacks the methylene bridge, resulting in different chemical properties.
1-(5-Methoxypyrimidin-4-yl)-3-(tetrahydrofuran-2-ylmethyl)urea: Contains a tetrahydrofuran ring instead of an oxolane ring.
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-3-ylmethyl)urea: The oxolane ring is attached at a different position.
Uniqueness
1-(5-Methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(5-methoxypyrimidin-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-17-9-6-12-7-14-10(9)15-11(16)13-5-8-3-2-4-18-8/h6-8H,2-5H2,1H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYLBDGPYFCYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7414240.png)
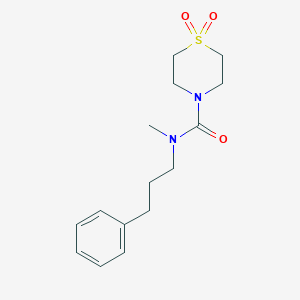
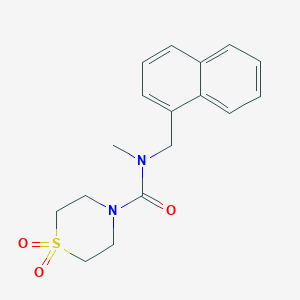
![3-hydroxy-N-[1-(2-methoxyethyl)pyrazol-4-yl]-3-methylazetidine-1-carboxamide](/img/structure/B7414266.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B7414271.png)
![3-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7414289.png)
![1-Ethyl-5-[2-(3-methylphenyl)pyrrolidin-1-yl]sulfonylimidazole](/img/structure/B7414299.png)

![3-[1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7414309.png)
![N-[4-[(dimethylamino)methyl]pyridin-2-yl]oxane-2-carboxamide](/img/structure/B7414310.png)
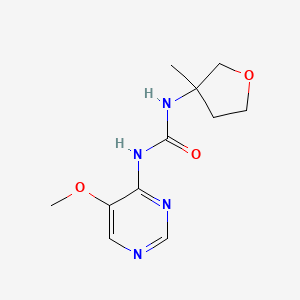
![(2,4-Dichloro-6-hydroxyphenyl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7414330.png)
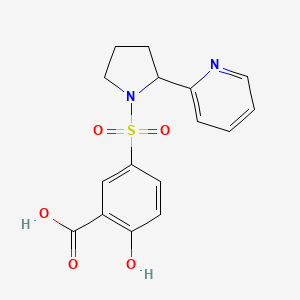
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B7414339.png)
